N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide is classified under heterocyclic compounds due to its benzothiazole moiety. It has a CAS number of 3427-31-4 and a molecular formula of C₉H₆BrClN₂OS. The compound features a bromine atom at the 6-position of the benzothiazole ring and a chloroacetamide functional group, which contribute to its unique chemical properties and biological activities .
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide typically involves several key steps:
The molecular structure of N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide can be analyzed based on its components:
The structure includes:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry applications .
The mechanism of action for N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide involves its interaction with biological targets:
The presence of both bromine and chloro groups enhances its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | C₉H₆BrClN₂OS |
Molecular Weight | 305.579 g/mol |
Density | 1.83 g/cm³ |
LogP | 3.8856 |
Flash Point | Not available |
Melting Point | Not available |
These properties indicate that N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide is a relatively stable compound with potential applications in various chemical environments .
N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide has several scientific applications:
Electrophilic bromination of 2-aminobenzothiazole precursors requires precise control of reaction parameters to achieve high conversion efficiency. Bromine (Br₂) and N-bromosuccinimide (NBS) serve as predominant brominating agents, with the latter offering superior handling safety and reduced side-product formation. Optimization studies reveal that acetic acid is the optimal solvent due to its ability to protonate the benzothiazole nitrogen, enhancing ring electrophilicity. Catalytic additives like iron(III) chloride (0.5–1 mol%) significantly accelerate reaction kinetics by polarizing the Br–Br bond in molecular bromine, achieving complete substrate conversion within 2–3 hours at 25–30°C [3] [5]. Excessive catalyst loading (>2 mol%) promotes dibromination, particularly at the 4- and 6-positions, reducing the yield of the desired monobrominated product.
Table 1: Optimization Parameters for Electrophilic Bromination
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Brominating Agent | Bromine (Br₂) | NBS (1.05 equiv.) | ↑ 15–20% yield |
Solvent | Dichloromethane | Glacial Acetic Acid | ↑ regioselectivity |
Catalyst | None | FeCl₃ (0.8 mol%) | ↑ reaction rate (t ≤ 2 hr) |
Temperature | 50°C | 25–30°C | ↓ dibromination byproducts |
The electron-deficient nature of the benzothiazole ring directs electrophilic attack preferentially to the 6-position, governed by resonance stabilization of the Wheland intermediate. Computational analyses (DFT calculations) confirm that C6 exhibits the highest electron density in 2-aminobenzothiazole frameworks, resulting in >90% 6-bromo isomer formation under optimized conditions [5] [8]. Steric hindrance from the 2-amino group further deactivates adjacent positions (4/7), suppressing substitution at these sites. For substrates requiring absolute regiochemical purity, sequential protection/deprotection of the 2-amino group via N-acetylation may be employed, though this adds synthetic steps and reduces overall yield (typically 65–70% versus 85% without protection) [8].
Acylation of 6-bromo-2-aminobenzothiazole proceeds via a nucleophilic addition-elimination mechanism, where the amino group attacks the carbonyl carbon of chloroacetyl chloride. This reaction generates HCl as a byproduct, necessitating scavengers to prevent protonation of the amine and reaction quenching. Kinetic studies identify Schotten-Baumann conditions (biphasic water/dichloromethane) as optimal for rapid amide bond formation (≤30 minutes), where aqueous sodium hydroxide maintains a pH of 8–9 to neutralize HCl [1] [4]. Exothermicity management is critical—controlled addition rates (0.5 mL/min) and cooling baths (0–5°C) suppress N,O-diacylation and polymer formation.
Solvent polarity directly influences acylation kinetics and byproduct profiles. Polar aprotic solvents (DMF, acetonitrile) facilitate amine solubility but risk N-alkylation side reactions with chloroacetyl chloride. Catalytic systems markedly improve efficiency:
Table 2: Acylation Conditions for Amide Bond Formation
Condition | Catalyst/Additive | Solvent | Time | Yield | Byproducts |
---|---|---|---|---|---|
Base-mediated | NaOH (1.1 equiv.) | H₂O/CH₂Cl₂ | 25 min | 92% | Negligible |
Organic base | Et₃N (1.2 equiv.) | Anhydrous CH₂Cl₂ | 40 min | 88% | <5% tertiary ammonium salt |
Uncatalyzed | None | Toluene | 120 min | 65% | 15–20% dimerization |
Triethylamine (1.2 equiv.) in anhydrous dichloromethane affords high yields (88%) with minimal racemization or hydrolysis, though it requires rigorous solvent drying [4]. Alternatively, polymer-supported DMAP catalysts enable heterogeneous recovery and reuse across 3–5 cycles without significant activity loss [1].
Silica gel chromatography remains indispensable for isolating 6-bromo-2-aminobenzothiazole from dibrominated contaminants (4,6-dibromo isomer) and oxidation byproducts (sulfoxides). A hexane/ethyl acetate gradient (7:3 → 1:1 v/v) achieves baseline separation with Rf values of 0.35 (monobromo) and 0.22 (dibromo) [5] [8]. For large-scale operations (>100 g), medium-pressure liquid chromatography (MPLC) with reversed-phase C18 silica enhances throughput, albeit at higher solvent consumption. Critical to process economics is solvent recovery via distillation—up to 70% of ethyl acetate may be reclaimed.
N-(6-Bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide exhibits poor solubility in aliphatic hydrocarbons but moderate solubility in ethanol/water mixtures. Recrystallization optimization identifies ethanol/water (4:1 v/v) as the optimal solvent system, yielding prismatic crystals with >99% purity (HPLC). Cooling profiles profoundly impact crystal morphology and yield:
Table 3: Crystallization Optimization for Final Product
Solvent System | Cooling Rate | Crystal Form | Purity | Recovery |
---|---|---|---|---|
Ethanol/water (4:1) | 0.5°C/min | Prismatic needles | >99% | 85–90% |
Methanol | Rapid quenching | Microcrystalline | 95% | 75% |
Ethyl acetate | 0.2°C/min | Platelets | 98% | 80% |
Slow cooling (0.5°C/min) from saturation temperature (60°C) to 4°C affords high-purity needles, while rapid quenching induces oiling out. For gram-scale batches, hot filtration through celite before crystallization removes polymeric impurities, boosting recovery by 8–12% [1] [8].
Comprehensive Compound Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7